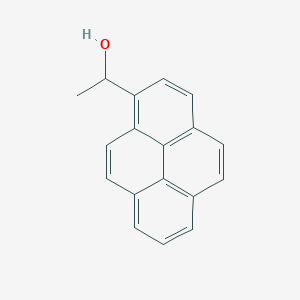

1-(1-Pyrenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyren-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWFVPSUMBNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984435 | |

| Record name | 1-(Pyren-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65954-42-9 | |

| Record name | 1-Pyrenemethanol, α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65954-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Pyrenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065954429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyren-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Pyrenyl Ethanol and Its Advanced Derivatives

Direct Synthetic Routes to 1-(1-Pyrenyl)ethanol from Pyrene (B120774) Precursors

Direct synthetic approaches to this compound typically involve the modification of pyrene-based carbonyl compounds.

Reduction of 1-Pyrenyl Carbonyl Compounds (e.g., 1-pyrenecarboxaldehyde (B26117), 1-(trifluoroacetyl)pyrene)

While 1-pyrenecarboxaldehyde (1-formylpyrene) can be reduced, it typically yields pyren-1-ylmethanol (a primary alcohol) rather than the secondary alcohol, this compound. nih.gov

However, the reduction of 1-(trifluoroacetyl)pyrene, a related pyrenyl carbonyl compound, serves as a direct route to a fluorinated analog of this compound. Specifically, (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol can be synthesized by reducing 1-(trifluoroacetyl)pyrene with sodium borohydride. oup.com This method demonstrates the principle of reducing pyrenyl ketones to secondary pyrenyl alcohols.

Functionalization of Pyrene Ring Systems with Alcohol Moieties

Direct functionalization of the pyrene ring system to introduce an ethanol (B145695) moiety at the 1-position to yield this compound is not commonly reported as a one-step process. General strategies for functionalizing the pyrene core often involve electrophilic aromatic substitution reactions at the 1, 3, 6, and 8 positions, leading to products like pyrene-1-carbaldehyde or 1-acetylpyrene (B1266438), which can then be further transformed. nsf.govrsc.org Indirect methods, such as those involving reduced pyrenes or cyclization reactions, have been developed to achieve less common substitution patterns. rsc.org The introduction of alcohol functionalities often occurs through multi-step syntheses, where a carbonyl group is first introduced and subsequently reduced.

Synthesis of Chiral this compound Enantiomers

Given that this compound possesses a chiral center at the ethanol moiety, the synthesis of its individual enantiomers is of significant interest for applications requiring stereospecificity.

Enzymatic Resolution Techniques Utilizing Lipases (e.g., Pseudomonas aeruginosa lipase)

Enzymatic resolution techniques offer a highly enantioselective pathway for obtaining chiral pyrenyl alcohols. For instance, the optical resolution of (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol has been successfully achieved using lipases. Notably, Pseudomonas aeruginosa lipase (B570770) (lipase LIP) demonstrated high enantioselectivity (E = >100) and reactivity in the alcoholysis of the chloroacetyl ester of this compound. oup.comnih.govcdnsciencepub.comgoogle.com This method involves the selective hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer of the alcohol or ester unreacted, or forming a different product, allowing for their separation. The reactivity of the lipase LIP-catalyzed enantioselective alcoholysis of the chloroacetate (B1199739) with 1-hexanol (B41254) was found to be significantly higher than that of acetylating the alcohol with vinyl acetate (B1210297). oup.com

Preparative Chromatographic Separation Methods (e.g., Chiral HPLC)

Preparative chromatographic methods, particularly Chiral High-Performance Liquid Chromatography (HPLC), are widely employed for the separation of enantiomers. This technique relies on the differential interactions of enantiomers with a chiral stationary phase (CSP), leading to different retention times. researchgate.net The separation of enantiomers on a CSP requires the formation of transient diastereomeric adsorbate complexes between the analyte and the CSP. These interactions can include hydrogen bonding, π-stacking, and dipole-dipole interactions.

Various types of chiral stationary phases are utilized, and their effectiveness depends on the specific compound. For aryl carbinol enantiomers, certain CSPs like ULMO CSP have been identified as particularly suitable. researchgate.net Mobile phase composition, including the use of solvents such as methanol (B129727), ethanol, and various additives (e.g., acidic or basic modifiers), can significantly influence chromatographic resolution and enantioselectivity. The ability to achieve separation is quantified by enantioselectivity, represented by the separation factor α, where a value greater than 1.1 indicates resolvability.

Derivatization Strategies for Expanding this compound Functionality

This compound serves as a versatile building block for the synthesis of more complex fluorescent molecules and polymers, expanding its utility in various fields. ontosight.ai The hydroxyl group of this compound provides a reactive site for numerous derivatization reactions.

One direct example of derivatization involves the reaction of 2-(1-pyrenyl)ethanol with phosgene (B1210022) (COCl2) to form 2-(1-pyrenyl)ethyl chloroformate. This reaction introduces a highly reactive chloroformate moiety, which can then be used for further reactions, such as forming carbonate esters with other alcohols.

General derivatization strategies for hydroxyl functional groups, applicable to this compound, include esterification with acyl chlorides, organic anhydrides, or isocyanates. These reactions are often employed to introduce chromophores or fluorophores for enhanced analytical detection, or to introduce a charge for improved mass spectrometry detection or capillary electroseparation.

Furthermore, secondary alcohols like this compound can undergo oxidation to yield the corresponding ketones. This type of transformation is a common derivatization in organic synthesis. For instance, in biological metabolism studies, this compound (α-HEP), formed from 1-ethylpyrene, can be further oxidized, indicating the potential for ketone formation. oup.comnih.gov

Alkylation and Arylation Reactions on the Pyrene Scaffold

The introduction of alkyl and aryl groups onto the pyrene core is a fundamental strategy for synthesizing this compound and its diverse derivatives.

Synthesis of this compound via Acylation and Reduction. A common route to this compound commences with the Friedel-Crafts acylation of pyrene. This reaction, typically involving pyrene and acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, yields 1-acetylpyrene (also known as 1-(pyren-1-yl)ethenone) researchgate.netoup.comtcichemicals.com. The 1-acetylpyrene thus formed can then be reduced to produce this compound sigmaaldrich.com. This reduction of a ketone to a secondary alcohol is a standard transformation in organic synthesis.

Direct Functionalization of Pyrene. Beyond the direct synthesis of this compound, other alkylation and arylation methods are crucial for expanding the library of pyrene derivatives. For instance, iridium-catalyzed C-H borylation offers a regioselective route to introduce boronate esters at the 2- and 7-positions of the pyrene core, yielding compounds like 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene. These borylated pyrene derivatives are highly versatile intermediates that can be subsequently transformed into various functionalized pyrenes, including those bearing alcohol, ether, triflate, or bromide functionalities, through classical derivatization and cross-coupling reactions sigmaaldrich.comnih.govnih.govfishersci.nl.

Palladium-Catalyzed C-H Arylation/Alkylation. Palladium(II)-catalyzed C-H arylation and alkylation reactions, often facilitated by bidentate directing groups, provide a powerful means for the regioselective functionalization of the pyrene core. These methods allow for the introduction of aryl and alkyl groups at specific positions, such as C2 and C10, enabling the synthesis of a wide array of C1,C2- and C1,C10-disubstituted pyrene motifs fishersci.nlsigmaaldrich.com.

Cross-Coupling Reactions for Arylation. Traditional palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, are extensively utilized for arylating the pyrene scaffold. These reactions are particularly effective with brominated pyrene derivatives, such as 1-bromopyrene (B33193) or various dibromopyrenes (e.g., 1,6- and 1,8-isomers), to introduce diverse (hetero)aryl groups nih.govrsc.orgctdbase.orgrsc.orgbeilstein-journals.org. For example, Suzuki-Miyaura cross-coupling has been employed in the synthesis of tetraaryl substituted pyrene derivatives starting from tetrabromopyrene precursors ctdbase.org. Similarly, pyren-1-yl zinc bromide has been used in Pd-catalyzed cross-coupling reactions to synthesize B-substituted pyrenyl derivatives of ortho-carborane beilstein-journals.org.

Conjugation via "Click" Chemistry and Other Coupling Reactions

The conjugation of this compound and its derivatives with other molecular entities is often achieved through highly efficient coupling reactions, notably "click" chemistry.

"Click" Chemistry Applications. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient pathway for conjugating pyrene derivatives to a wide range of molecular structures. Pyrene-containing building blocks equipped with alkyne or azide (B81097) functionalities are key in these reactions. For instance, 1-(pyren-1-yl)prop-2-yn-1-one, a pyrenyl ynone, can serve as a component in azide-alkyne click chemistry to attach a fluorescent pyrenyl tag to biomolecules or polymers fishersci.ca. Similarly, 1-(azidomethyl)pyrene (B1383053) is a commercially available azide component that can be readily utilized in click reactions to create pyrene conjugates fishersci.cacenmed.com. These reactions are valued for their high yields, mild conditions, and broad applicability in modifying pyrene derivatives, as demonstrated in the synthesis of novel pyrene derivatives via Sonogashira coupling followed by [2+2] cycloaddition click reactions on 1-bromopyrene nih.govnih.govtcichemicals.com.

Esterification and Other Coupling Reactions. Beyond "click" chemistry, other coupling reactions play a significant role in the derivatization of this compound. Esterification reactions, for example, have been studied with this compound and various carboxylic acid chlorides, showing high selectivity, particularly with aliphatic acid chlorides. This highlights the utility of the hydroxyl group of this compound as a site for further functionalization. Furthermore, other cross-coupling reactions such as Sonogashira and Buchwald-Hartwig couplings continue to be instrumental in expanding the structural diversity and applications of pyrene systems, often by reacting pre-functionalized pyrene derivatives with suitable coupling partners nih.govnih.gov.

Advanced Spectroscopic and Photophysical Characterization of 1 1 Pyrenyl Ethanol Systems

Excited-State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of pyrene (B120774) derivatives, including 1-(1-Pyrenyl)ethanol, are central to their photophysical behavior. Upon absorption of a photon, the pyrene chromophore in this compound is excited to a higher electronic state. This excited state then rapidly relaxes to the lowest vibrational level of the first singlet excited state (S1) through internal conversion, a process that typically occurs within picoseconds mdpi.com.

Energy transfer mechanisms in pyrene systems can involve both singlet and triplet states. In some pyrenyl complexes, the pyrene chromophore can act as both an energy transfer donor and acceptor. For instance, in certain ruthenium(II)/pyrenyl complexes, the singlet energy transfer from the pyrenyl unit can lead to the population of the metal-to-ligand charge transfer (MLCT) state. Subsequently, triplet-triplet energy transfer (TTET) from the 3MLCT state can populate the triplet excited state localized on the pyrene unit (3ILpyrene). This excited-state equilibrium between the triplet states of the pyrene unit and the core complex can lead to extended excited-state lifetimes, even at room temperature acs.orgacs.org.

The excited-state processes can be highly sensitive to the molecular environment and the presence of other chromophores. For example, in donor-acceptor pyrene derivatives, intramolecular charge transfer (ICT) pathways can be controlled, leading to modulated emission colors. This involves a strong electronic coupling between the pyrenyl and other moieties, influencing the absorption and emission profiles acs.orgacs.orgnih.gov.

Intramolecular and Intermolecular Excimer Formation Studies

Excimer formation is a hallmark photophysical property of pyrene and its derivatives. An excimer is a transient excited-state complex formed between an excited pyrene molecule and a ground-state pyrene molecule, characterized by a broad, red-shifted emission band compared to the structured monomer emission mdpi.comacs.org. This process is crucial for probing molecular organization and dynamics.

Solvent-Dependent Photophysical Behavior and Excimer Kinetics

The formation and kinetics of excimers are highly dependent on the solvent environment. Solvent polarity and viscosity play significant roles in modulating the excimer formation process. For instance, studies on pyrene derivatives have shown that excimer emission can be exclusively observed in water, while in other solvents, it may coexist with charge transfer emission nih.govacs.org.

For pyrene derivatives, the ratio of excimer to monomer emission intensities (IE/IM) is often used as an indicator of excimer formation efficiency. This ratio can be influenced by factors such as solvent polarity and temperature researchgate.netuc.pt.

Table 1: Representative Photophysical Parameters of Pyrene and Pyrene Derivatives in Different Solvents

| Compound / System | Solvent | Monomer Emission (λem, nm) | Excimer Emission (λem, nm) | Lifetime (ns) | Notes | References |

| Pure Pyrene | Ethanol (B145695) | 380 | - | ~160 | Monomer decay uminho.pt | |

| Pure Pyrene | Ethyl Acetate (B1210297) | 380 | - | ~120 | Monomer decay uminho.pt | |

| Bipyrenylamino acid | Various | - | Yes (solvent-dependent) | - | Excimer formation solvent-dependent uminho.pt | |

| PYNC (Pyrene-Cinnamaldehyde Hybrid) | Water | - | ~478 | - | Exclusive excimer emission nih.gov | |

| PYNC (Pyrene-Cinnamaldehyde Hybrid) | Chloroform | - | Present alongside CT emission | - | Excimer-coupled charge transfer nih.gov | |

| 1,3-bis-(1-pyrenyl)propane | Ionic Liquids/PEGs | - | Yes | Multi-exponential | Excimer dynamics scales with microviscosity nih.govresearchgate.net |

Influence of Molecular Architecture on Excimer Formation

The molecular architecture of pyrene-containing compounds significantly influences their ability to form excimers, particularly intramolecularly. The spatial arrangement and flexibility of the linker connecting pyrene moieties determine the efficiency of intramolecular excimer formation. For instance, in telechelic α,ω-dipyrenyl poly(N-isopropylacrylamide)s, the efficiency of intramolecular excimer formation in ethanol decreases with increasing chain length, as the pyrene end groups are separated by a longer polymer chain cdnsciencepub.com. The ratio IE/IM scales with the number-average molecular weight (Mn) of the polymer, typically as Mn-γ, where γ is an exponent reflecting the chain dynamics cdnsciencepub.com.

In dendrimers labeled with pyrene fluorophores, the extent and rate of excimer formation reflect the internal dynamics of the macromolecule. Since excimer formation requires direct contact between two pyrene units, the architecture of the dendrimer dictates how readily these contacts can be made mdpi.com. Similarly, in molecular beacons, the structure and position of pyrene monomers within the pair can lead to significant differences in excimer emission maxima and the excimer/monomer ratio researchgate.net. Rigid pyrene residues, such as 1-pyrenecarboxamide, can lead to brighter excimer emission, consistent with molecular dynamics data on excimer stability researchgate.net.

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Determinations

Time-resolved fluorescence spectroscopy is a powerful technique for studying the excited-state lifetimes of fluorophores, providing insights into various photophysical processes such as energy transfer, solvent relaxation, and excimer formation and dissociation kinetics uminho.ptinstras.comnih.gov. For this compound and its derivatives, time-resolved measurements are crucial for understanding their complex excited-state behavior.

Excited-state lifetimes are typically determined by analyzing the decay of fluorescence intensity over time after excitation with a short pulse of light. The decay can be mono-exponential or multi-exponential, depending on the complexity of the system and the presence of multiple excited-state species or decay pathways instras.com. For example, in some pyrenylamino acids, monoexponential decays with lifetimes around 160 ns in ethanol and 120 ns in ethyl acetate have been observed for monomer emission uminho.pt. In contrast, excimer fluorescence decays often require multi-exponential fitting, suggesting the presence of kinetically distinguishable excimer species nih.gov.

Table 2: Excited-State Lifetimes of Pyrene and Selected Pyrene Derivatives

| Compound / System | Solvent | Emission Wavelength (nm) | Lifetime (ns) | Decay Model | References |

| Pure Pyrene | Ethanol | 380 | ~160 | Mono-exponential | uminho.pt |

| Pure Pyrene | Ethyl Acetate | 380 | ~120 | Mono-exponential | uminho.pt |

| 1,10-bis(1-pyrene)decane (Monomer) | SDS/BSA, SDS/PEO solutions | - | 680 | Multi-exponential | researchgate.net |

| 1,10-bis(1-pyrene)decane (Excimer) | SDS/BSA, SDS/PEO solutions | - | 90 | Multi-exponential | researchgate.net |

| 1,3-bis-(1-pyrenyl)propane (Excimer) | Ionic Liquid/PEG Mixtures | - | - | Three-exponential | nih.gov |

| Pyrenyl ynones | Chloroform | Longer wavelengths | Substantially longer than 1-acetylpyrene (B1266438) | - | rsc.org |

The long excited-state lifetimes of many pyrene derivatives, often exceeding 100 nanoseconds for monomer emission, make them highly sensitive to quenching by oxygen and other species, and provide a wide window for studying dynamic processes mdpi.comuminho.pt.

Optical Absorption and Emission Modulations in Diverse Environments

The optical absorption and emission spectra of this compound and its derivatives are sensitive to their surrounding environment, allowing for their use as fluorescent probes. Changes in solvent polarity, viscosity, and molecular architecture can lead to significant modulations in their spectral characteristics acs.orguminho.ptresearchgate.net.

Absorption spectra of pyrene derivatives typically show distinct bands. For instance, pyrene itself exhibits a well-resolved vibronic progression in the deep UV region, with peaks around 272 nm, 262 nm, and 252 nm, primarily attributed to symmetric carbon-carbon stretching vibrations acs.org. While solvent polarity might have minimal effect on absorption maxima for some pyrene derivatives, increased conjugation of substituents can lead to red-shifted absorption maxima researchgate.net.

Fluorescence emission spectra are generally more sensitive to environmental changes than absorption spectra. In polar solvents, pyrene derivatives can exhibit large Stokes shifts, indicating significant excited-state reorganization or charge transfer processes nih.govresearchgate.net. The presence of excimer formation is clearly identifiable by a broad, often featureless, red-shifted emission band, typically appearing between 420 nm and 500 nm, depending on substitution and environment nih.govacs.orgresearchgate.net. In contrast, the monomer emission of pyrene and its derivatives typically displays a characteristic vibronic structure in the blue region of the spectrum (e.g., around 380 nm) acs.orguminho.pt.

The modulation of emission color, from deep-blue to green, has been achieved in donor-acceptor pyrene systems by altering the π-conjugation directions through changes in substitution positions. This highlights the ability to fine-tune the photophysical properties through intramolecular charge-transfer processes acs.orgnih.gov. Furthermore, the aggregation of pyrene moieties can lead to changes in fluorescence intensity and red-shifts in emission peaks, as observed in some gelator systems researchgate.net.

Table 3: Optical Absorption and Emission Characteristics of Pyrene Derivatives

| Compound / System | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Notes | References |

| Pyrene | Ethanol | ~272, ~335-345 | ~372, ~380 (monomer) | - | Vibronic structure in monomer emission mdpi.comacs.org | |

| Pyrenylamino acid | Various | - | ~380 (monomer), ~500 (excimer) | - | Excimer emission at 500 nm, monomer at 380 nm uminho.pt | |

| PYNC | Chloroform | 293 (high-energy), low-energy band shifts | - | ~5480 | Polarity-dependent red shift nih.gov | |

| PYNC | DMSO | 293 (high-energy), low-energy band shifts | - | ~7750 | Polarity-dependent red shift nih.gov | |

| PYNC | Water | - | ~478 | - | Characteristic pyrene excimer emission nih.gov | |

| 1-pyrenyl ynones | Chloroform | Red-shifted to visible region | Lower energies (50-60 nm shift vs 1-acetylpyrene) | - | More intense fluorescence, longer lifetimes rsc.org | |

| 1,3,5,9-Tetraarylpyrenes | CH2Cl2 | - | 412 (deep-blue) to 493 (green) | - | Emission color modulation via ICT acs.org |

Computational Chemistry and Theoretical Investigations of 1 1 Pyrenyl Ethanol Structures

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and equilibrium geometry of molecules. This approach is founded on the principle that the total energy of a system is a functional of its electron density. By minimizing this energy, DFT calculations can identify the most stable molecular conformation, a process known as geometrical optimization.

For polycyclic aromatic hydrocarbons like pyrene (B120774) and its derivatives, DFT has been successfully applied to predict their structures and properties. scirp.org Functionals such as B3LYP, B3PW91, and M06-2X, paired with basis sets like 6-31G(d,p) or 6-311G**, are commonly employed to achieve a balance between computational cost and accuracy. scirp.orgresearchgate.netnih.gov In the case of 1-(1-Pyrenyl)ethanol, geometrical optimization would define the precise bond lengths, bond angles, and dihedral angles, particularly detailing the orientation of the ethanol (B145695) substituent relative to the planar pyrene ring system.

Beyond structural parameters, DFT calculations yield critical insights into the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies greater stability. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. scirp.org

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. It is calculated as μ² / (2η).

These descriptors, derived from DFT calculations, provide a quantitative framework for understanding the electronic character and stability of this compound.

| Parameter | Symbol | Formula | Typical Calculated Value (a.u.)* |

| HOMO Energy | EHOMO | - | ~ -0.210 |

| LUMO Energy | ELUMO | - | ~ -0.070 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 0.140 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 0.070 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | ~ -0.140 |

| Electrophilicity Index | ω | μ²/2η | ~ 0.140 |

Table 1: Representative global reactivity descriptors for pyrene derivatives calculated using DFT. Values are illustrative and based on published data for similar compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate how this compound interacts with light, particularly its absorption properties, computational chemists employ Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and is widely used to predict UV-visible absorption spectra. rsc.orgscirp.org

The method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital without any change in the molecular geometry. These calculations also provide the oscillator strength (f) for each transition, which is a dimensionless quantity that represents the probability of the transition occurring. Transitions with high oscillator strengths correspond to intense peaks in an absorption spectrum.

For pyrene derivatives, the photophysical properties are well-documented. acs.org The parent pyrene molecule has two prominent absorption features: a highly intense S₂ ← S₀ transition and a weaker, lower-energy S₁ ← S₀ transition. acs.org Theoretical studies on substituted pyrenes show that functionalization at the 1-position, as in this compound, typically influences both the S₁ and S₂ states. acs.org TD-DFT calculations can elucidate the nature of these transitions by identifying the specific molecular orbitals involved (e.g., HOMO → LUMO or HOMO-1 → LUMO). For aromatic systems like pyrene, these transitions are typically of a π → π* character.

A theoretical investigation of this compound using TD-DFT would yield a predicted absorption spectrum, detailing the wavelengths (λ), excitation energies (E), and oscillator strengths (f) of the lowest-lying electronic transitions. This information is invaluable for interpreting experimental spectra and understanding the molecule's photophysical behavior. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.31 | 374 | 0.02 | HOMO → LUMO |

| S₀ → S₂ | 3.68 | 337 | 0.45 | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S₀ → S₃ | 4.15 | 299 | 0.10 | HOMO → LUMO+1 |

| S₀ → S₄ | 4.60 | 270 | 1.15 | HOMO-1 → LUMO+1 |

Table 2: Hypothetical TD-DFT calculation results for the low-energy electronic transitions of this compound. The values are representative of typical results for 1-substituted pyrene derivatives.

Theoretical Prediction of Reactivity and Interaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity of this compound and the mechanisms by which it interacts with other chemical species. The electronic structure data obtained from DFT calculations serve as the foundation for these predictions.

The Frontier Molecular Orbitals (FMO), namely the HOMO and LUMO, are central to predicting reactivity. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to attack by electrophiles, as these are the areas where the most loosely held electrons reside. researchgate.net Conversely, the distribution of the LUMO highlights the sites most likely to be attacked by nucleophiles. For pyrene derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic ring system. The presence of the ethanol substituent would introduce some polarization, slightly modifying the electron density distribution and potentially influencing site selectivity in chemical reactions.

Furthermore, DFT can be used to model reaction pathways and determine activation energies, providing a detailed picture of potential chemical transformations. This allows for the theoretical assessment of the feasibility of various reactions involving the hydroxyl group or the aromatic ring.

Computational chemistry also allows for the study of non-covalent interactions, which are crucial in many chemical and biological processes. A hallmark of pyrene and its derivatives is their ability to form "excimers" (excited-state dimers) through π-π stacking interactions. rsc.org This phenomenon occurs when an excited pyrene molecule interacts with a ground-state molecule, leading to a new, red-shifted emission in fluorescence spectroscopy. Theoretical models can simulate the dimerization process of this compound, calculating the interaction energies and optimal geometries of the dimer complex. nih.gov Such studies can elucidate the specific pathway of excimer formation and how the crystal or solvent environment influences the dynamics of this process. rsc.org

Applications of 1 1 Pyrenyl Ethanol in Fluorescent Sensing and Probing

Design Principles for Pyrene-Based Fluorescent Probes

Pyrene (B120774) is a unique fluorophore due to its ability to exhibit both monomer and excimer fluorescence. fishersci.ptuni-freiburg.denih.gov Monomer emission typically occurs in the 370–400 nm range, characterized by fine spectral structure. fishersci.ptuni-freiburg.de In contrast, excimer fluorescence, a broad, unstructured band, appears at longer wavelengths, typically between 420–600 nm. fishersci.ptuni-freiburg.de This excimer formation arises from the interaction of an excited-state pyrene molecule with a ground-state pyrene molecule when they are in close proximity (0.4 nm < d < 1 nm). fishersci.ptuni-freiburg.de

The design of pyrene-based fluorescent probes often exploits the modulation of these monomer and excimer emissions. fishersci.pt Changes in the local environment or the presence of specific analytes can alter the distance between pyrene moieties or their electronic interactions, leading to a shift in the fluorescence spectrum, a change in intensity, or a ratiometric response (a change in the ratio of monomer to excimer emission). fishersci.pt Pyrene's long fluorescence lifetime, often exceeding 100 ns, and large Stokes shift (around 140 nm for excimer emission) are significant advantages in probe design, enabling high sensitivity and reduced background interference in sensing applications. The ethanol (B145695) group in 1-(1-Pyrenyl)ethanol provides a convenient site for chemical modification, allowing the attachment of specific recognition units that confer selectivity towards target analytes. uni.lu

Sensing of Ions and Small Molecules via Fluorescence Modulation

Pyrene-based probes, often incorporating the pyrene core found in this compound, are widely utilized for the detection of various metal ions and organic analytes. Their sensing mechanisms typically involve fluorescence modulation through complex formation, electron transfer, or changes in aggregation states.

Pyrene-based fluorescent probes have demonstrated utility in detecting various metal ions, often through mechanisms that alter the excimer-to-monomer emission ratio or cause fluorescence quenching or enhancement. fishersci.pt

Copper(II) Ion (Cu2+) Detection: Pyrene-based probes can detect Cu2+ through a stepwise decrease in excimer fluorescence upon increasing concentrations of the ion. fishersci.pt For instance, an amphiphilic pyrene derivative showed a reduction in excimer fluorescence at 498 nm upon addition of Cu2+ ions. fishersci.pt Other pyrene-based Schiff base probes have been designed for ratiometric detection of Cu2+, exhibiting enhanced fluorescence responses. Some pyrene-functionalized chitosan (B1678972) derivatives act as "turn-off" fluorescence sensors for Cu2+, showing a color change from blue/green to colorless under UV light.

Mercury(II) Ion (Hg2+) Detection: Pyrene-based calixarene (B151959) probes have shown selectivity for Hg2+ through mechanisms involving complex formation, disruption of the pyrene-pyrene excimer, and fluorescence resonance energy transfer (FRET). For example, one probe exhibited a diminished pyrene excimer emission at 470 nm with a ratiometric photoluminescence enhancement at 576 nm upon Hg2+ binding. Another pyrene and amino acid-conjugated probe showed an enhanced excimer emission at 480 nm and a simultaneous decrease at 383 nm in the presence of Hg2+, with a detection limit (LOD) of 57.2 nM.

Iron(III) Ion (Fe3+) Detection: Pyrene-based fluorescent sensors for Fe3+ typically operate via fluorescence quenching, which is often attributed to electron transfer from the electron-rich pyrene system to the electron-deficient Fe3+ ion. A pyrene derivative, 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD), demonstrated high selectivity for Fe3+ over other common metal cations, with a detection limit of 1.81 µM in DMSO/water media. Pyrene-functionalized Schiff base chitosan materials have also been reported as "turn-off" sensors for Fe3+.

Nickel(II) Ion (Ni2+) Detection: A novel pyrene-based probe, 4-phenyl-2-(pyren-1-yl)-1,8-naphthyridine (Pyr-1), was developed for selective "turn-on" detection of Ni2+. Upon Ni2+ addition, its fluorescence shifted to 450 nm, attributed to the formation of a square planar 2:1 complex and the generation of excimer emission.

Table 1: Examples of Pyrene-Based Probes for Metal Ion Detection

| Metal Ion | Probe Type/Mechanism | Fluorescence Change/Response | Detection Limit (LOD) / Enhancement | Reference |

| Cu2+ | Amphiphilic Pyrene Derivative / Excimer Quenching | Stepwise decrease in excimer fluorescence at 498 nm | - | fishersci.pt |

| Cu2+ | Pyrene-appended Schiff Base / Ratiometric, Excimer Formation | Enhanced fluorescence, "Off-On-Off" response | LOD: 219 nM; K_a: 4.95 × 10^6 M^-1 | |

| Cu2+ | Pyrene-functionalized Chitosan / "Turn-off" | Blue/green to colorless under UV light | - | |

| Hg2+ | Pyrene-based Calixarene / Excimer disruption, FRET | Excimer at 470 nm diminished, PL at 576 nm enhanced | - | |

| Hg2+ | Pyrene-amino acid conjugate / Excimer enhancement | Excimer at 480 nm enhanced, monomer at 383 nm decreased | LOD: 57.2 nM | |

| Fe3+ | Pyrene Derivative (PEBD) / Fluorescence Quenching | Quenching at 440 nm | LOD: 1.81 µM | |

| Fe3+ | Pyrene-functionalized Chitosan / "Turn-off" | Blue/green to colorless under UV light | - | |

| Ni2+ | Pyrene-based Naphthyridine (Pyr-1) / "Turn-on", Excimer | Shift to 450 nm, excimer emission | - |

Pyrene derivatives are highly effective in sensing various organic analytes, particularly electron-deficient nitro-aromatic compounds and nucleophilic species like hydrazine.

Nitro-aromatic Compounds (NACs) Detection: Pyrene derivatives are excellent candidates for sensing NACs due to their electron-rich nature, which facilitates fluorescence quenching through electron transfer mechanisms. This quenching is often enhanced by π-π stacking interactions between the pyrene moieties and the electron-deficient nitroaromatics. fishersci.pt Studies have shown that the excimer emission of pyrene-based films is generally more sensitive to the presence of NACs than the monomer emission. Specific examples include the efficient quenching of fluorescence by 2,4,6-trinitrophenol (TNP) and 2,4,6-trinitrotoluene (B92697) (TNT). fishersci.pt An amphiphilic pyrene derivative showed up to 98% reduction of excimer fluorescence by TNP. fishersci.pt

Hydrazine Detection: Pyrene derivatives serve as sensitive fluorescent probes for hydrazine, a highly toxic substance. These probes often exhibit significant and ratiometric fluorescence changes upon reaction with hydrazine. For instance, a pyrene chalcone (B49325) derivative demonstrated an 800-fold ratiometric fluorescence enhancement (I393nm/I576nm) with a rapid response time of 15 minutes after reacting with hydrazine, changing from yellow to blue fluorescence. Other probes have shown "turn-on" fluorescence responses, with one exhibiting an 84.7-fold enhancement at 490 nm and a detection limit of 0.0622 µM.

Table 2: Examples of Pyrene-Based Probes for Organic Analyte Detection

| Analyte | Probe Type/Mechanism | Fluorescence Change/Response | Key Findings / Enhancement | Reference |

| Nitro-aromatic Compounds | Amphiphilic Pyrene Derivative / Electron Transfer, π-π Stacking | Up to 98% excimer fluorescence reduction | - | fishersci.pt |

| Nitro-aromatic Compounds | Pyrene-functionalized films / Static Quenching, Electron Transfer | Excimer emission more sensitive than monomer emission | Fast, reversible | |

| Hydrazine | Pyrene Chalcone Derivative / Ratiometric | Yellow (576 nm) to blue (393 nm) fluorescence change | 800-fold ratiometric enhancement | |

| Hydrazine | Pyrene-based probe (ICT and PET mechanism) / "Turn-on" | Turn-on fluorescence at 525 nm; color change from dark to yellow | ~84.7-fold enhancement; LOD: 0.0622 µM |

Application in Biological and Biomolecular Probing

The excellent photophysical properties of pyrene, including its ability to form excimers and its sensitivity to microenvironmental changes, make this compound and its derivatives invaluable tools in biological and biomolecular research. uni.lu

Pyrene-based probes are extensively used to investigate cellular processes and membrane dynamics, including membrane fluidity, lipid organization, and organelle characteristics. uni.lu The excimer-forming properties of pyrene are particularly useful for monitoring membrane fusion and phospholipid transfer processes, as the proximity of pyrene moieties changes during these events.

Pyrene probes can report on the polarity and order of lipid membranes. For example, polarity-sensitive pyrene probes have been developed to visualize variations in lipid order between plasma membranes and intracellular membranes in living cells. These probes can stain both plasma and intracellular membranes efficiently, revealing heterogeneity in lipid order across different cellular compartments, which correlates with cholesterol distribution. Pyrene's ability to respond to its local environment allows researchers to monitor microenvironmental characteristics and dynamics within multiple organelles. Studies utilizing pyrene have also contributed to understanding changes in plasma membrane fluidity, such as those observed during the induction of apoptosis.

Pyrene's unique spectral features are highly valuable for studying protein conformation, conformational changes, protein folding and unfolding, and protein-protein or protein-lipid interactions. uni-freiburg.de When pyrene is covalently attached to protein side chains, its monomer fluorescence emission peaks are sensitive to the polarity of the probe's microenvironment. uni-freiburg.de Furthermore, the appearance of a broad excimer band at longer wavelengths (around 460 nm) indicates the spatial proximity of two pyrene rings (approximately 10 Å), providing insights into protein structure and molecular organization. uni-freiburg.de

Beyond fluorescence, pyrene derivatives, such as 6-amidopyrene (apy) probes, have been developed as versatile tags for label-assisted laser desorption/ionization mass spectrometry (LA-LDI MS). These probes enable the selective detection of labeled molecules and are utilized to analyze the binding modes of protein-ligand interactions, precisely determining the binding positions of ligands on target proteins. This approach provides crucial insights for drug design and understanding biomolecular interactions.

Spectroelectrochemical Sensing Methodologies for Metabolites

Spectroelectrochemistry is a powerful analytical technique that integrates electrochemical methods with spectroscopic measurements to provide comprehensive information on electrode processes, including the identification of reaction products and intermediates foodb.ca. This hyphenated approach enhances the selectivity and sensitivity of detection by simultaneously acquiring both optical and electrical signals. Fluorescent spectroelectrochemical sensors often employ selective films, such as Nafion, to preconcentrate fluorescent analytes, including various pyrene derivatives, at the sensor surface.

A notable application of spectroelectrochemical sensing in the context of metabolites involves the detection of polycyclic aromatic hydrocarbon (PAH) biomarkers, specifically pyrene metabolites like 1-hydroxypyrene (B14473) (1-pyOH) and 1-hydroxypyrene-glucuronide (1-pyOglu). These metabolites are crucial biomarkers for assessing human exposure to PAHs.

This methodology leverages an optically transparent thin layer electrode (OTTLE) cell to enable selective electrochemical modulation of a fluorescence signal. By sequentially oxidizing the analytes within the OTTLE cell, the technique can differentiate between their otherwise overlapping fluorescence spectra. This approach allows for complete oxidation and signal modulation, typically within approximately 15 minutes per analyte, enabling the analysis of a mixture of 1-pyOH and its glucuronic acid conjugate in about 30 minutes.

Research findings demonstrate the efficacy of this spectroelectrochemical sensing method for 1-pyOH and 1-pyOglu in matrices such as phosphate (B84403) buffer and artificial urine. Calibration curves derived from the change in fluorescence versus analyte concentration exhibited broad linear ranges and low limits of detection, highlighting the method's sensitivity and applicability for quantitative analysis.

Table 1: Spectroelectrochemical Sensing Performance for Pyrene Metabolites

| Analyte | Linear Range (Concentration) | Limit of Detection (LOD) | Time for Analysis (Single Analyte) | Time for Analysis (Mixture) |

| 1-hydroxypyrene (1-pyOH) | 10 nM to 1 µM | 1 × 10⁻⁸ M | ~15 min | ~30 min (with 1-pyOglu) |

| 1-hydroxypyrene-glucuronide (1-pyOglu) | 1 nM to 1 µM | 9 × 10⁻¹¹ M | ~15 min | ~30 min (with 1-pyOH) |

This table illustrates the quantitative capabilities of spectroelectrochemical sensing for these specific pyrene metabolites, demonstrating high sensitivity, particularly for 1-hydroxypyrene-glucuronide.

1 1 Pyrenyl Ethanol Derivatives in Advanced Materials Development

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Applications

Derivatives of 1-(1-pyrenyl)ethanol are extensively investigated for their application in organic light-emitting diodes (OLEDs) and other organic electronic devices. The pyrene (B120774) core is a highly efficient blue emitter, a crucial component for full-color displays and white lighting applications. nih.govnsf.govnih.gov The electronic and photophysical properties of pyrene are particularly attractive for designing new organic light-emitting and semiconductor materials. uky.edu

However, the planar nature of the pyrene molecule often leads to strong π-π stacking in the solid state, which can result in the formation of excimers. nih.gov This phenomenon causes a red-shift in the emission spectrum, leading to less desirable greenish-blue or even green light instead of a pure blue. nih.gov Consequently, a significant research focus is on the molecular design of pyrene derivatives to mitigate this effect. Strategies include the introduction of bulky substituents to induce steric hindrance and disrupt intermolecular aggregation. nih.govnih.gov

For instance, novel pyrene-benzimidazole hybrid compounds have been synthesized to serve as blue luminophores. nih.govnsf.govnih.gov The design of these molecules aims to decrease intermolecular interactions and disrupt crystallinity in the solid state, thereby preserving the intrinsic blue emission of the pyrene core. nih.govnsf.govnih.gov An OLED device fabricated using one such derivative as the non-doped emissive layer demonstrated a pure blue electroluminescence with Commission Internationale de l'Éclairage (CIE) coordinates of (0.1482, 0.1300). nih.gov

The performance of pyrene-based emitters in OLEDs is a key area of investigation. The following table summarizes the performance of an OLED device incorporating a pyrene-benzimidazole derivative.

| Parameter | Value | Voltage (V) |

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 |

| Luminance | 100 (±6) cd/m² | 5.5 |

| Highest EQE | 4.3 (±0.3)% | 3.5 |

| Highest Luminance | 290 (±10) cd/m² | 7.5 |

Table 1: Performance metrics of an OLED device utilizing a pyrene-benzimidazole derivative as the emissive layer. Data sourced from nih.gov.

Beyond OLEDs, the high charge carrier transporting ability of pyrene has also attracted attention for the fabrication of organic field-effect transistors (OFETs). uky.edu

Metal-Organic Frameworks (MOFs) Featuring Pyrenyl Alcohol Ligands

The unique optical and electronic properties of pyrene make its derivatives, including pyrenyl alcohols, attractive ligands for the synthesis of metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The incorporation of pyrene-based ligands can introduce or enhance properties such as luminescence, photocatalysis, and electrical conductivity within the framework. rsc.orgresearchgate.net

The extensive π-conjugated system of the pyrene ligand can facilitate strong π-π interactions between the framework and guest molecules, which is beneficial for applications in adsorption and separation. researchgate.net For example, pyrene-based MOFs have been investigated for their ability to capture natural products through π-π stacking interactions. researchgate.net

The synthesis of pyrene-based MOFs can be non-trivial from a geometric standpoint due to the rotational freedom of substituent groups on the pyrene core. nih.gov The orientation of the ligand can significantly affect the lattice parameters, accessible surface area, and ultimately the material's performance. nih.gov A well-known example of a pyrene-based ligand used in MOF synthesis is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), where the carboxylate groups coordinate with metal ions to form the framework. rsc.orgnih.gov While not a direct derivative of this compound, the principles of incorporating the pyrene moiety are transferable. The hydroxyl group of this compound can be modified to include coordinating groups suitable for MOF synthesis.

The following table highlights some key aspects of pyrene-based MOFs.

| Feature | Description | Reference |

| Key Ligand Property | Unique optical and electronic properties of the pyrene core. | rsc.orgmaterialscloud.org |

| Enhanced Interactions | The extensive π-conjugation facilitates π-π interactions with guest molecules. | researchgate.net |

| Synthetic Challenge | Rotational freedom of pyrene substituents can lead to structural distortions. | nih.gov |

| Potential Applications | Luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis. | rsc.orgresearchgate.netrsc.org |

Table 2: Characteristics of Metal-Organic Frameworks incorporating pyrene-based ligands.

Functionalization of Polymeric Systems (e.g., Poly(vinyl alcohol))

This compound and its derivatives can be incorporated into polymeric systems to impart the photophysical properties of the pyrene moiety to the bulk material. A notable example is the functionalization of poly(vinyl alcohol) (PVA), a water-soluble and biocompatible polymer. The hydroxyl groups along the PVA backbone provide reactive sites for chemical modification.

One effective method for attaching pyrene derivatives to PVA is through "click chemistry." scite.airesearchgate.net This strategy involves a multi-step synthesis where the hydroxyl groups of PVA are first partially converted to a more reactive intermediate, such as an azide (B81097) group. scite.ai Independently, a pyrene derivative, such as propargyl pyrene, is prepared. scite.ai The azide-functionalized PVA is then coupled with the propargyl pyrene via a copper-catalyzed azide-alkyne cycloaddition, a highly efficient and specific "click" reaction. scite.ai

The resulting pyrene-functionalized PVA exhibits the characteristic fluorescence of the pyrene chromophore. researchgate.net This modification not only introduces photoactive properties but can also alter the solubility of the polymer. For instance, pyrene-functionalized PVA has shown improved solubility in a range of solvents, from highly polar (water, DMSO, DMF) to less polar (THF), compared to the pristine polymer. researchgate.net Such functionalized polymers have potential applications in sensing, imaging, and as photoactive materials.

The functionalization process can be confirmed through various spectroscopic techniques.

| Analytical Technique | Observation for Pyrene-Functionalized PVA | Reference |

| ¹H NMR Spectroscopy | Appearance of signals corresponding to the aromatic protons of the pyrene group. | scite.ai |

| FT-IR Spectroscopy | Presence of characteristic absorption bands of the pyrene moiety and the newly formed triazole ring from the click reaction. | scite.ai |

| Fluorescence Spectroscopy | Emission spectra characteristic of the pyrene monomer and potentially excimer emission depending on the degree of functionalization and polymer conformation. | researchgate.net |

Table 3: Spectroscopic evidence for the successful functionalization of poly(vinyl alcohol) with pyrene derivatives.

Graphene-Based Field Effect Transistors (GFETs) Functionalization via π-Stacking

The planar aromatic structure of this compound and its derivatives makes them ideal candidates for the non-covalent functionalization of graphene and other 2D materials through π-π stacking interactions. researchgate.netmdpi.com Graphene, a single layer of sp²-hybridized carbon atoms, has a chemically inert surface, which can be challenging to functionalize using covalent methods without introducing defects that degrade its exceptional electronic properties. rsc.org

Non-covalent functionalization via π-π stacking preserves the intrinsic structure and conductivity of graphene while allowing for the modification of its surface properties. mdpi.comrsc.org The large π-system of the pyrene group interacts strongly with the delocalized π-electrons of the graphene lattice. researchgate.net This interaction allows for the stable assembly of pyrene derivatives on the graphene surface. mdpi.com

This approach has been successfully used to enhance the performance of graphene-based field-effect transistors (GFETs) for chemical sensing applications. For example, functionalizing graphene with molecules that have a strong affinity for a target analyte can significantly improve the sensitivity and selectivity of the sensor. rsc.org The pyrene moiety acts as an anchor to the graphene surface, while other functional groups on the pyrene derivative can be tailored to interact with specific analytes. This strategy has been shown to enhance the detection of gases like ammonia. rsc.org The functionalization can lead to an increase in the binding energy between the analyte and the graphene surface, resulting in a more pronounced sensing response. rsc.org

The effectiveness of this functionalization is supported by various characterization methods.

| Functionalization Aspect | Consequence | Reference |

| Interaction Type | Non-covalent π-π stacking between the pyrene moiety and the graphene surface. | researchgate.netmdpi.comrsc.org |

| Preservation of Properties | The sp² hybridization and electronic structure of graphene remain intact. | mdpi.com |

| Enhanced Sensing | Increased binding energy for target analytes, leading to improved sensor sensitivity. | rsc.org |

| Versatility | The pyrene anchor can be combined with various functional groups to target different analytes. | mdpi.com |

Table 4: Key features of graphene functionalization using pyrene derivatives via π-π stacking.

Stereochemical Aspects and Chiral Recognition Utilizing 1 1 Pyrenyl Ethanol Analogs

Chiral Solvating Agents (CSAs) for Enantiomeric Excess Determination

Chiral solvating agents (CSAs) are compounds that, when added to a solution of a racemic mixture, interact diastereomerically with the enantiomers, leading to differentiated NMR signals for each enantiomer. This allows for the direct determination of enantiomeric excess (ee) by integrating the separated signals in the Nuclear Magnetic Resonance (NMR) spectrum. This method is advantageous as it avoids the need for time-consuming derivatization steps. nims.go.jpacs.org

2,2,2-trifluoro-1-(1-pyrenyl)ethanol, an analog of 1-(1-pyrenyl)ethanol, has been extensively studied as a chiral solvating agent. Its racemic form can be separated into (R)- and (S)-enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net These enantiomers have been shown to act as effective CSAs for various enantiomeric aromatic alcohols and amines. The unique non-linear distribution of aromatic rings in the pyrene (B120774) moiety is believed to enhance its enantiodiscrimination capacity. researchgate.netresearchgate.netresearchgate.net

The effectiveness of CSAs is often measured by the magnitude of the chemical shift difference (Δδ) induced between the enantiomers' NMR signals. For instance, in studies involving 2,2,2-trifluoro-1-(1-pyrenyl)ethanol as a CSA, the splitting of NMR signals in the resulting diastereomeric complexes allows for the evaluation of enantiomeric excess directly from the integral ratio. researchgate.net

Diastereomeric Association Studies (e.g., Job's Plots, Intermolecular NOE)

Understanding the mechanism of chiral recognition by CSAs involves studying the diastereomeric association between the CSA and the analyte enantiomers. Techniques such as Job's plots and intermolecular Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in elucidating the stoichiometry and geometry of these transient complexes. researchgate.netresearchgate.netrsc.org

Research on 2,2,2-trifluoro-1-(1-pyrenyl)ethanol as a CSA has utilized Job's plots to determine the stoichiometry of the complexes formed with various chiral analytes. For example, similar to how 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) forms 1:1 or 1:2 complexes with guest molecules, pyrene-based CSAs also form specific stoichiometric associations. researchgate.net The non-linear distribution of aromatic rings in the pyrene structure can significantly influence these interactions. researchgate.netresearchgate.net

Intermolecular NOE experiments provide valuable information about the spatial proximity of atoms in the diastereomeric complexes, helping to deduce the preferred binding orientations and the nature of the interactions (e.g., hydrogen bonding, π-π stacking) that lead to chiral recognition. These studies confirm the formation of distinct diastereomeric solvates, where differences in stability and geometry contribute to the observed NMR signal separation. researchgate.netresearchgate.net

Chiral Stationary Phases (CSPs) for Chromatographic Enantioseparation

Chiral Stationary Phases (CSPs) are fundamental to High-Performance Liquid Chromatography (HPLC) for the direct enantioseparation of racemic compounds. These phases incorporate chiral selectors that can selectively interact with one enantiomer over the other, leading to different retention times on the chromatographic column. ijrps.com

While this compound itself might not be a common CSP, its structural motifs, particularly the pyrene moiety, are relevant in the design of chiral selectors. For instance, pyrene-functionalized cyclotriphosphazene-based dyes have been investigated, and their configurational isomers can be characterized by NMR spectroscopy upon the addition of a CSA, indicating the importance of pyrene structures in chiral recognition contexts. doi.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their powerful enantioseparation abilities. nih.govresearchgate.net The mechanism of chiral recognition on these phases is complex, involving various chiral and achiral interactions between the analyte, the chiral selector, and the mobile phase. mdpi.com The choice of mobile phase, including the type and concentration of alcohol modifiers like ethanol (B145695), significantly impacts enantioselectivity and retention times. nih.govmdpi.comnih.gov

Biocatalytic Approaches to Chiral Pyrene Alcohol Synthesis and Stereoinversion

Biocatalysis offers a green and highly selective approach for the synthesis of chiral compounds, including chiral alcohols like this compound, and for the stereoinversion of existing enantiomers. Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are capable of catalyzing reactions with high chemo-, regio-, and stereoselectivity. researchgate.net

Enzymatic kinetic resolution is a common biocatalytic strategy for obtaining enantiomerically pure alcohols. This involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or converting it into a different product. For example, the optical resolution of (±)-2,2,2-trifluoro-1-(1-pyrenyl)ethanol has been achieved using lipases, with Pseudomonas aeruginosa lipase (B570770) (lipase LIP) demonstrating high enantioselectivity (E > 100) and reactivity in the alcoholysis of the chloroacetyl ester of the compound. researchgate.net

Alcohol dehydrogenases (ADHs) are also crucial in the synthesis and interconversion of chiral alcohols. While much research on pyrene derivatives and ADHs focuses on the metabolism and detoxification of hydroxymethylpyrenes (e.g., 1-hydroxymethylpyrene, a primary alcohol related to this compound) researchgate.nettandfonline.comnih.govnih.gov, the principles of enzymatic reduction of ketones to chiral alcohols and oxidation of alcohols apply. Human ADH2, for example, efficiently oxidizes hydroxymethylpyrene isomers. nih.gov The ability of ADHs to catalyze the reversible oxidation of alcohols to aldehydes/ketones makes them valuable tools for both asymmetric synthesis and stereoinversion processes, where one enantiomer is converted into an achiral intermediate and then selectively reduced to the opposite enantiomer. researchgate.netrsc.org

Catalytic Roles of 1 1 Pyrenyl Ethanol Functionalized Systems

Electrocatalytic Oxidation of Alcohols using Pyrene (B120774) Conjugates

Pyrene conjugates, specifically pyrene-tethered 2,2,6,6-tetramethylpiperidinyl-N-oxyl (TEMPO) derivatives, have emerged as highly efficient electrocatalysts for the oxidation of alcohols. These systems offer a sustainable alternative to traditional redox reactions by enabling waste-free processes where hydrogen is the sole by-product nih.govresearchgate.net.

A key aspect of their design involves the facile in situ non-covalent immobilization of the pyrene-TEMPO catalyst onto carbon-cloth electrodes. This immobilization is achieved through strong π-π stacking interactions between the pyrene fragment and the carbon electrode surface nih.govnih.govresearchgate.net. This approach simplifies electrode preparation and contributes to excellent electrocatalytic performance nih.gov.

Research has shown that such immobilized pyrene-TEMPO catalysts exhibit significantly higher activity compared to homogeneous catalysts like 4-acetamido-TEMPO, which is electronically similar nih.govresearchgate.net. In preparative electrolysis experiments, these catalysts have achieved impressive turnover numbers (TON) and turnover frequencies (TOF). For instance, TONs have approached 2,000, and TOFs have reached up to 4,000 h⁻¹ nih.govresearchgate.net.

Even in the presence of organic co-solvents, which can lower the catalyst's affinity for the electrode, high yields are attainable. For example, the oxidation of a sterically hindered benzylic alcohol to its corresponding aldehyde achieved a 91% yield with a low catalyst loading of 0.1 mol% over 6 hours nih.gov. The synthetic utility of this method has been further demonstrated in the oxidation of a sterically hindered hydroxymethylpyrimidine precursor, a key intermediate in the synthesis of the drug rosuvastatin (B1679574) nih.gov.

The performance metrics of pyrene-TEMPO conjugates in alcohol oxidation highlight their potential for widespread implementation in electroorganic synthesis.

| Substrate Type | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Citation |

| Benzylic Alcohol (Sterically Hindered) | 0.1 | 91 | 6 | N/A | N/A | nih.gov |

| Various Alcohols | N/A | N/A | N/A | ~2,000 | ~4,000 | nih.govresearchgate.net |

| Hydroxymethylpyrimidine Precursor (Rosuvastatin) | N/A | N/A | N/A | N/A | N/A | nih.gov |

Design and Efficacy of Pyrene-TEMPO Conjugates in Organic Synthesis

The design of pyrene-TEMPO conjugates for organic synthesis is centered on leveraging the unique properties of both the pyrene moiety and the TEMPO radical. TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) is a stable free-radical that, upon electro-oxidation, forms its oxoammonium species, which acts as the active oxidizing agent for substrates researchgate.net. The pyrene component serves as an anchor, enabling efficient non-covalent immobilization onto carbon-based materials via π-π stacking interactions nih.govnih.govresearchgate.net. This immobilization strategy is crucial for enhancing catalytic activity and facilitating catalyst recovery and reuse, addressing common challenges associated with homogeneous catalysts nih.govresearchgate.net.

The synthesis of these conjugates typically involves methods such as amide coupling between a pyrene-linked carboxylic acid derivative and 4-amino TEMPO, yielding the pyrene-tethered TEMPO derivative nih.gov. This modular design allows for the tuning of the catalyst's properties and its integration into various catalytic systems.

The efficacy of pyrene-TEMPO conjugates extends beyond alcohol oxidation. They have been successfully incorporated into covalent organic frameworks (COFs) for other selective organic transformations. For instance, a 2D sp² carbon-conjugated pyrene COF with TEMPO has been shown to be effective for the selective aerobic oxidation of amines to imines under green light irradiation researchgate.net. In this photocatalytic system, TEMPO acts as an electron-proton transfer mediator, facilitating the aerobic conversions researchgate.net.

The high turnover rates and yields achieved with pyrene-TEMPO conjugates underscore their efficacy in various organic synthesis applications, demonstrating their potential for more sustainable and efficient synthetic methodologies nih.govnih.govresearchgate.net.

| Catalyst Type | Immobilization Method | Key Feature | Application | Performance | Citation |

| Pyrene-TEMPO Conjugate | Non-covalent (π-π stacking) | Enhanced activity, facile immobilization | Electrocatalytic alcohol oxidation | TON ~2,000, TOF ~4,000 h⁻¹ | nih.govnih.govresearchgate.net |

| Pyrene-TEMPO within COF | Covalent Organic Framework | Photocatalysis, electron-proton transfer mediator | Selective aerobic oxidation of amines to imines | Effective under green light | researchgate.net |

Future Prospects and Emerging Research Frontiers for 1 1 Pyrenyl Ethanol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of 1-(1-Pyrenyl)ethanol chemistry hinges on the continuous development of synthetic routes that prioritize efficiency and sustainability. While specific "novel" green synthetic routes exclusively for this compound are not extensively documented as breakthroughs in current literature, the broader field of pyrene (B120774) derivative synthesis demonstrates a clear trend towards more environmentally benign and efficient methodologies.

A known synthetic pathway for 2-(1-Pyrenyl)ethanol (a close isomer) involves the reduction of 1-pyreneacetic acid (PubChem CID: 119117) using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) at room temperature, followed by quenching with methanol (B129727) and sulfuric acid rsc.orgrsc.org. This method, while established, serves as a foundation for exploring more sustainable reducing agents or catalytic systems.

In the synthesis of related pyrene compounds, efforts are being made to enhance efficiency and reduce environmental impact. For instance, the synthesis of 1-pyrenol (a related pyrene derivative) and its intermediates, such as acetylpyrene (PubChem CID: 90289), has been described using a Friedel-Crafts reaction followed by Baeyer-Villiger oxidation and saponification. This method is highlighted for its economic viability, ease of operation, minimal environmental pollution, and high reaction yield google.com. Similarly, the efficient synthesis of L-3-(1'-pyrenyl)alanine (PubChem CID: 11764407), a highly fluorescent amino acid, has been achieved through classical asymmetric hydrogenation under mild conditions, yielding the final product in good yields nih.gov. These examples from related pyrene chemistry indicate a general direction towards greener and more efficient synthetic protocols that could be adapted or inspire future routes for this compound.

Exploration of New Sensing Paradigms and Advanced Biological Applications

This compound and its derivatives are at the forefront of developing new sensing paradigms and expanding advanced biological applications, primarily due to their intrinsic fluorescent properties.

Fluorescent Sensing: this compound is actively utilized in the synthesis of colorimetric and fluorescent ratiometric mercury sensors. These sensors are crucial for the precise quantification of transition metals in diverse environments, including biological systems chemicalbook.com. The ability of pyrene derivatives to exhibit changes in their fluorescence spectra (e.g., excimer formation) upon interaction with specific analytes makes them highly valuable for sensitive and selective detection.

Biological Probes and Imaging: The compound serves as an effective fluorescent probe for investigating fundamental biological processes, such as studying biological membranes, analyzing protein-ligand interactions, and elucidating cellular mechanisms ontosight.ai. Pyrene derivatives, in general, are known for their capacity to intercalate into DNA, bind to proteins, and insert into cell membranes, providing molecular-level insights into biological systems ontosight.ai. Their high sensitivity and selectivity also enable their use in detecting various biomolecules, including ions, proteins, and nucleic acids ontosight.ai. For example, 1-pyrenebutanol (B1224789) (PubChem CID: 24864832), a related pyrene alcohol, has been employed as a fluorescent substrate to investigate the allosteric mechanism of P450eryF, highlighting its utility in enzyme studies sigmaaldrich.comsigmaaldrich.com.

Local Environment Sensing: Beyond simple detection, pyrene derivatives are being explored for sensing the local microenvironment within complex biological systems. A notable example is 1-pyrenemethoxyethanol (PyMeEGOH), a pyrene derivative with a four-atom linker. This compound has demonstrated the ability to probe the local polarity of pyrene-labeled macromolecules and report on their internal dynamics, offering a reliable alternative to molecular pyrene for such applications scispace.com. This capability is particularly valuable for understanding conformational changes and molecular interactions in biomacromolecules. Furthermore, pyrenylamino acids (e.g., L-3-(1'-pyrenyl)alanine) are being investigated as fluorescent probes to monitor changes in local viscosity within biomolecules like peptides and proteins, providing dynamic information about their microenvironments uminho.pt.

These applications leverage the unique photophysical properties of the pyrene moiety, including its long fluorescence lifetime and sensitivity to environmental changes, to develop highly sophisticated sensing platforms.

Integration into Multifunctional Advanced Materials with Tunable Properties

The integration of this compound and its structural analogs into advanced materials represents a significant frontier for developing new materials with precisely tunable properties.

Polymer and Nanomaterial Building Blocks: this compound acts as a foundational building block for synthesizing more intricate fluorescent molecules and polymers ontosight.ai. Similarly, 1-pyrenemethanol (B17230) (PubChem CID: 24864285) is used as a starting material for creating pyrene-end poly(glycidyl methacrylate) polymers and as an initiator for pyrene core star polymers sigmaaldrich.com. The related 1-pyrenebutanol is directly employed in the preparation of fluorescent polymers, specifically those based on D,L-lactic acid units, through ring-opening polymerization. It is also used in the synthesis of 1-pyrenebutanol (PB)-labeled poly(lactic acid) (PLA) nanoparticles, demonstrating its role in engineering functional nanomaterials sigmaaldrich.comsigmaaldrich.com.

Organic Electronic Materials: Pyrene-containing structures are crucial in the development of organic electronic devices. For instance, pyrenyl-substituted 1,8-naphthalimide (B145957) derivatives have been designed and synthesized for use in red organic light-emitting diodes (OLEDs). These materials exhibit excellent thermal stability and bipolar charge carrier transport capabilities, functioning effectively as hosts in phosphorescent OLEDs and demonstrating efficient energy transfer case.edu. This highlights the potential for tuning optical and electronic properties through strategic incorporation of pyrene units.

Photovoltaic Applications: Pyrene-based conjugated polymers are emerging as promising electron donor materials for organic photovoltaic devices. These polymers exhibit tunable optical band gaps, typically ranging from 1.76 to 2.06 eV, and have shown power conversion efficiencies between 0.33% and 2.06% in preliminary studies whiterose.ac.uk. This area of research focuses on optimizing the electronic structure of the polymers through the pyrene moiety to enhance light harvesting and charge separation efficiencies.

Nanocomposites and Self-Assembly: The strong π-π interactions characteristic of pyrene derivatives facilitate their integration into various nanocomposites. For example, pyrene-thiol-capped gold nanoparticles have demonstrated enhanced dispersibility in pyrene derivative matrices due to these interactions, suggesting their utility in electronic and optical nanodevices rsc.org. Furthermore, the synthesis of novel amphiphilic molecules like 1-[1-(6-stearyl)pyrenyl]ethanol (SP6E), possessing a chiral center and a pyrene ring, is enabling studies on controlling molecular assemblies such as monolayers, which is relevant to the field of nanoarchitectonics researchgate.net.

These diverse applications underscore the versatility of this compound and its analogs in engineering advanced materials with tailored functionalities for a wide range of technological applications.

Advanced Theoretical Modeling for Predictive Design and Material Innovation

Advanced theoretical modeling, particularly using computational chemistry techniques, is increasingly vital for the predictive design and innovation of this compound and its derivatives. These computational approaches provide fundamental insights into molecular properties and interactions, guiding experimental efforts and accelerating material discovery.

Understanding Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations are extensively employed to investigate the molecular structure, energy levels, electronic transitions, and optical features of pyrene derivatives researchgate.netresearchgate.netacs.org. For instance, such calculations have been used to understand how pyrenyl substituents influence the optical properties and electronic coupling in complexes, leading to insights into their potential for optoelectronic devices researchgate.netacs.org. Studies on pyrene and its substituted derivatives (including hydroxyl and amino groups) have analyzed electronic and solvation energies and HOMO–LUMO energy gaps, revealing that the stability of these systems can increase with solvent polarity researchgate.net.

Predictive Design of Sensors and Probes: Theoretical modeling plays a crucial role in designing new sensing materials. DFT calculations have been instrumental in understanding the high sensitivity of pyrene-based derivatives towards nitroaromatic explosive detection, attributing this to π-π* stacking interactions researchgate.net. This predictive capability allows for the rational design of new sensor molecules with enhanced performance characteristics.

Simulating Molecular Interactions and Dynamics: Molecular dynamics (MD) simulations, while not exclusively focused on this compound in the provided context, are broadly applied to explore the conformational preferences and interactions of molecules, including DNA in mixed solvent environments like ethanol (B145695)/water acs.org. This methodology can be extended to study the dynamic behavior of this compound in various environments, its interactions with biological targets, or its self-assembly into complex structures, providing a microscopic understanding that complements experimental observations.

Machine Learning and Force Field Development: The broader field of computational chemistry is witnessing the integration of machine learning technologies to develop highly accurate and transferable force fields for organic molecules. These advancements enable the prediction of a wide variety of properties from first principles, paving the way for more efficient and accurate predictive modeling of novel pyrene-based compounds and materials rsc.org. This signifies a future where computational tools will increasingly drive the discovery and optimization of this compound-based innovations.

The synergy between theoretical modeling and experimental work is expected to accelerate the rational design of new this compound derivatives with tailored properties for specific applications, minimizing trial-and-error in the laboratory.

Q & A

Q. What are the common synthetic routes for 1-(1-Pyrenyl)ethanol, and how do they compare in efficiency?

- Methodological Answer : this compound is synthesized via microwave-assisted solvent-free techniques, as demonstrated for structurally similar pyrenyl derivatives (e.g., 1-(1-pyrenyl)-2-(2-quinolyl)ethylene) . Traditional methods may involve condensation reactions using aldehydes and ketones under reflux conditions. Microwave synthesis offers advantages in reduced reaction time and higher yields (e.g., ~80% yield in 30 minutes) compared to conventional heating. Ethanol is commonly used as a solvent due to its polarity and compatibility with photochemical studies .

Q. Comparison Table :

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Microwave-assisted | 30 min | ~80 | Fast, energy-efficient |

| Traditional reflux | 6–12 hours | ~60 | Low equipment complexity |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :